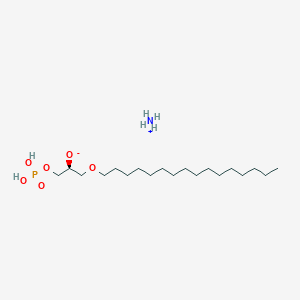
1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
Vue d'ensemble
Description
Lysophosphatidic acid (LPA) is a lysophospholipid (LPL), that is made up of glycerol 3-phosphate (G3P), fatty acids, and phosphates. It is mainly produced in plants.
Applications De Recherche Scientifique
Production of Unsaturated Polyester Resin
1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin . The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product .
Antifreeze Production
1,2-Propanediol is used as a base fluid in aircraft deicing formulations and in high-quality antifreeze . It’s miscible with water and many other polar solvents .
Nonionic Detergent Manufacturing
1,2-Propanediol is used in the production of nonionic detergents . It’s miscible with resins, dyes, or essential oils .
Biofuel Production
1,2-Propanediol has potential applications in biofuel production . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol .
Cosmetics and Food Industry
1,2-Propanediol is generally recognized as safe for use in food or cosmetics . The World Health Organization (WHO) has established that the acceptable daily intake of 1,2-propanediol as a food additive should not exceed more than 25 mg/kg body weight .
Microbial Production
Microbial production of 1,2-propanediol is an area of active research . Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency . However, with the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
Environmental and Economic Benefits
The production of 1,2-propanediol from renewable raw materials can reduce energy consumption and lower the carbon footprint of the process . This has substantial environmental and economic benefits .
Future Perspectives
The future of 1,2-propanediol production lies in the development of new processes based on renewable raw materials . Research projects mainly focus on the possible applications of various abundant renewable resources . The increasing production of chemicals from biomass via biotechnological routes has captured the attention of researchers .
Propriétés
IUPAC Name |
azanium;(2S)-1-hexadecoxy-3-phosphonooxypropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLRGFVSCWCOJC-FYZYNONXSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



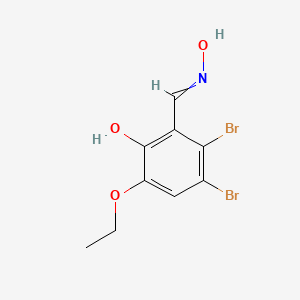

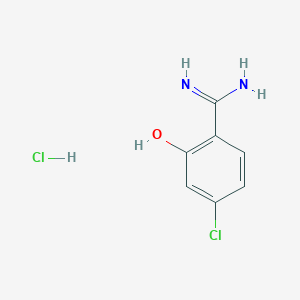

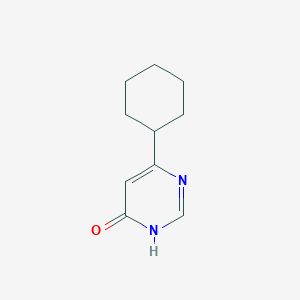


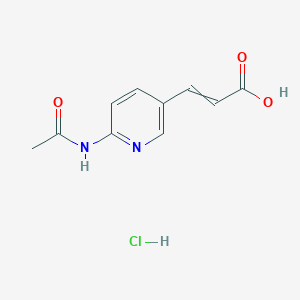

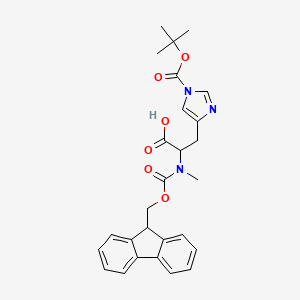


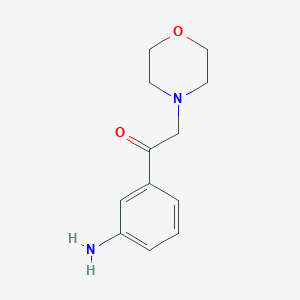
![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)